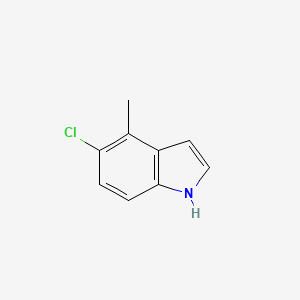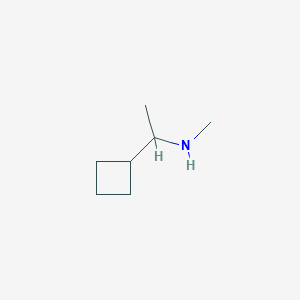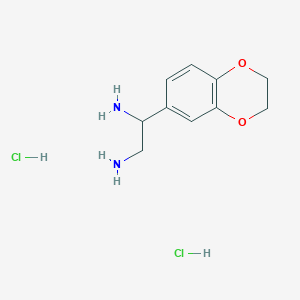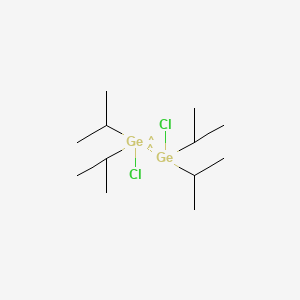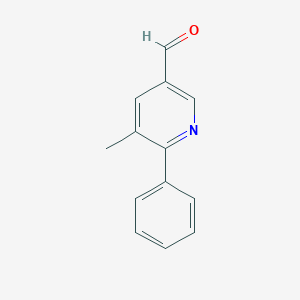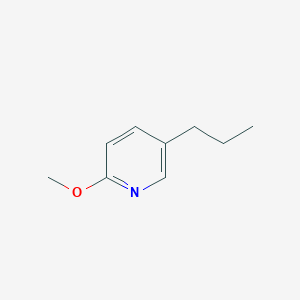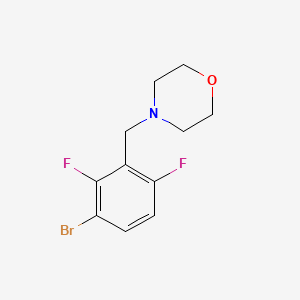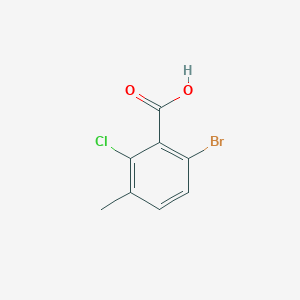
2-Cyclopropyl-4-(trifluoromethoxy)aniline
説明
“2-Cyclopropyl-4-(trifluoromethoxy)aniline” is a chemical compound with the CAS Number: 1428234-58-5 . It has a molecular weight of 217.19 and is typically stored at temperatures between 2-8°C . The compound is in liquid form .
Molecular Structure Analysis
The IUPAC name for “this compound” is the same . The InChI code for this compound is 1S/C10H10F3NO/c11-10(12,13)15-7-3-4-9(14)8(5-7)6-1-2-6/h3-6H,1-2,14H2 .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 217.19 . It is a liquid at room temperature . The compound is typically stored at temperatures between 2-8°C .科学的研究の応用
Functionalization and Synthetic Applications
2-Cyclopropyl-4-(trifluoromethoxy)aniline and its derivatives are crucial intermediates in organic synthesis, offering unique reactivity due to the presence of the trifluoromethoxy group. This functionality allows for diverse chemical transformations, making these compounds valuable for developing new materials, pharmaceuticals, and agrochemicals. For example, trifluoromethoxy-substituted anilines undergo site-selective metalation, enabling the synthesis of complex molecules including benzodiazepines, showcasing the preparative potential of aniline functionalization mediated by organometallic reagents (Leroux, Castagnetti, & Schlosser, 2003). Additionally, protocols for the synthesis of ortho-trifluoromethoxylated aniline derivatives highlight the challenges in introducing the OCF3 group and provide methodologies for overcoming these obstacles, thereby expanding the toolbox for synthesizing fluorinated aromatic compounds with potential applications in pharmaceuticals and functional materials (Feng & Ngai, 2016).
Catalysis and Reaction Development
The development of new catalytic methods utilizing cyclopropyl-aniline compounds includes copper-promoted N-cyclopropylation, allowing for the efficient synthesis of N-cyclopropyl derivatives of anilines and amines. Such transformations are instrumental in constructing nitrogen-containing heterocycles, which are common motifs in bioactive molecules (Bénard, Neuville, & Zhu, 2010). Moreover, ruthenium-catalyzed reactions of 1-cyclopropyl-2-propyn-1-ols with anilines and water via allenylidene intermediates for the selective preparation of conjugated enynes demonstrate the utility of cyclopropyl-aniline derivatives in synthesizing complex molecular architectures, highlighting the role of catalysis in accessing structurally diverse compounds (Yamauchi et al., 2007).
Material Science and Dendrimer Synthesis
In material science, the synthesis and structural analysis of novel G-2 melamine-based dendrimers incorporating 4-(n-octyloxy)aniline as a peripheral unit reveal the importance of trifluoromethoxy-substituted anilines in constructing dendritic structures. These studies not only offer insights into the synthesis of new dendritic materials but also highlight the potential applications of these materials in organic electronics and photonics, owing to their ability to self-assemble into nano-aggregates (Morar et al., 2018).
Safety and Hazards
“2-Cyclopropyl-4-(trifluoromethoxy)aniline” is classified as a hazardous substance . It has the signal word “Warning” and is associated with hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .
特性
IUPAC Name |
2-cyclopropyl-4-(trifluoromethoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO/c11-10(12,13)15-7-3-4-9(14)8(5-7)6-1-2-6/h3-6H,1-2,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNPMKJMQIISMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=CC(=C2)OC(F)(F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301235988 | |
| Record name | Benzenamine, 2-cyclopropyl-4-(trifluoromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301235988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1428234-58-5 | |
| Record name | Benzenamine, 2-cyclopropyl-4-(trifluoromethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1428234-58-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 2-cyclopropyl-4-(trifluoromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301235988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





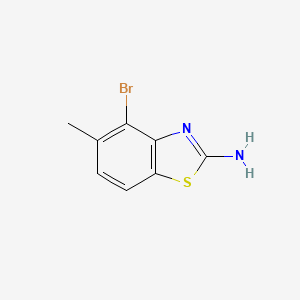
![6-Chloro-8-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B3240083.png)
